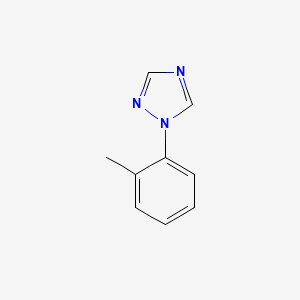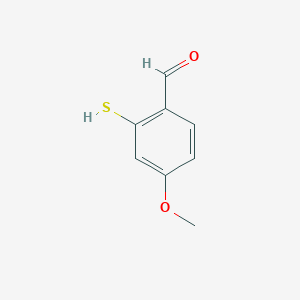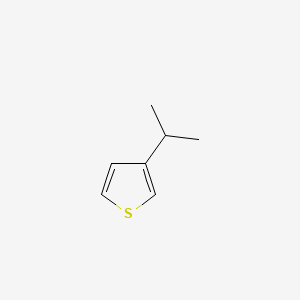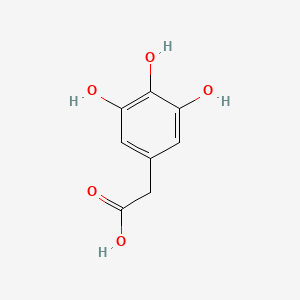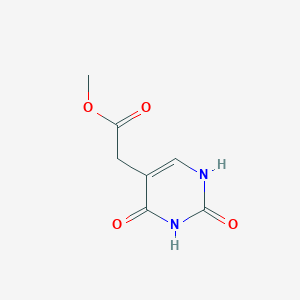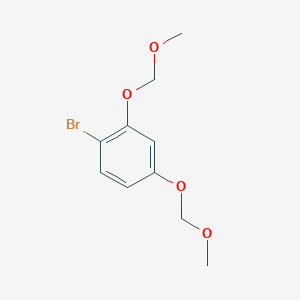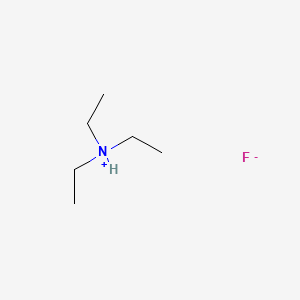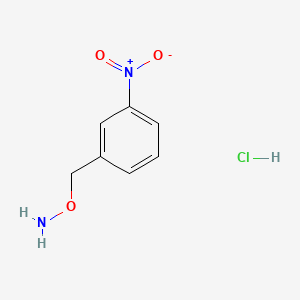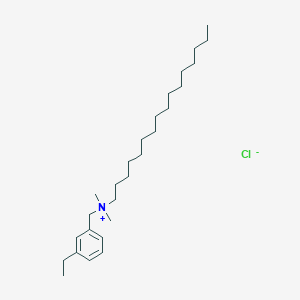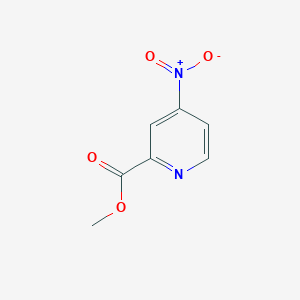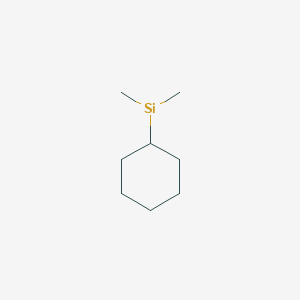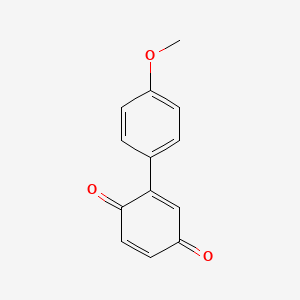
p-Anisyl-p-benzoquinone
Overview
Description
p-Anisyl-p-benzoquinone: is an organic compound that belongs to the class of quinones. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is specifically a derivative of p-benzoquinone, where an anisyl group (methoxyphenyl) is attached to the quinone ring. This compound is known for its vibrant color and is used in various chemical applications.
Mechanism of Action
Target of Action
p-Anisyl-p-benzoquinone, like other quinones, is a class of natural and synthetic compounds that have several beneficial effects . Quinones are electron carriers playing a role in photosynthesis . They are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system .
Mode of Action
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . The photoinduced chemical reaction of p-benzoquinone (PBQ) and tryptophan (Trp) was investigated in homogeneous solution using time-resolved electron paramagnetic resonance and laser flash photolysis techniques . The reaction mechanism was found to be electron transfer .
Biochemical Pathways
Studies in model microorganisms elucidated the details of CoQ biosynthesis and revealed the existence of multiprotein complexes composed of several enzymes that catalyze consecutive reactions in the CoQ pathways . Quinones represent a class of quinoid compounds that are widely distributed in nature .
Pharmacokinetics
Physiologically based pharmacokinetic (pbpk) modeling has been used to predict the pharmacokinetics of related compounds such as n-acetyl-p-benzoquinone imine (napqi), a metabolite of acetaminophen .
Result of Action
Quinones, by their antioxidant activity, improve general health conditions . Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds . Quinones have also toxicological effects through their presence as photoproducts from air pollutants .
Action Environment
The action of this compound, like other quinones, can be influenced by environmental factors. For example, quinones are found in a wide variety of plant families . The local environment can affect excited-state energy levels and deexcitation times of quinone anions .
Biochemical Analysis
Biochemical Properties
p-Anisyl-p-benzoquinone participates in biochemical reactions primarily through its redox properties. It can undergo reduction and oxidation, making it a versatile electron carrier. This compound interacts with several enzymes, including NAD(P)H:quinone oxidoreductases, which catalyze the reduction of this compound to its hydroquinone form. Additionally, this compound can form covalent bonds with thiol, amine, and hydroxyl groups in proteins, leading to modifications that can alter protein function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. For instance, this compound has been shown to inhibit the activity of protein tyrosine phosphatases, leading to enhanced phosphorylation of signaling proteins. This compound also affects gene expression by inducing oxidative stress, which can activate transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2). Furthermore, this compound impacts cellular metabolism by altering the redox state and affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo redox cycling, generating reactive oxygen species (ROS) in the process. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. This compound can also bind to specific biomolecules, such as enzymes, and inhibit their activity. For example, it can inhibit the activity of NAD(P)H:quinone oxidoreductases by forming covalent adducts with the enzyme’s active site. Additionally, this compound can modulate gene expression by activating oxidative stress-responsive transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of light and oxygen. Over time, the accumulation of degradation products can influence cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained oxidative stress, resulting in chronic cellular damage and altered cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Oxidation: Another method involves the catalytic oxidation of anisole using hydrogen peroxide (H2O2) over a copper-modified titanium silicalite-1 (Cu/TS-1) catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Anisyl-p-benzoquinone can undergo further oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Various oxidized quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Halogenated or nitrated anisyl-benzoquinones.
Scientific Research Applications
Chemistry:
Catalysis: p-Anisyl-p-benzoquinone is used as a catalyst in various organic reactions due to its redox properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antioxidant Research: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Drug Development: It is investigated for its potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry:
Dyes and Pigments: this compound is used in the production of dyes and pigments due to its vibrant color.
Polymer Industry: It is used in the synthesis of conducting polymers and nanocomposites.
Comparison with Similar Compounds
p-Benzoquinone: The parent compound of p-Anisyl-p-benzoquinone, known for its strong oxidizing properties.
2,5-Dimethoxy-p-benzoquinone: Another derivative with two methoxy groups, used in similar applications.
Tetra-aryl-p-benzoquinones: Compounds with multiple aryl groups attached to the quinone ring, known for their strong optical properties.
Uniqueness: this compound is unique due to the presence of the anisyl group, which imparts specific chemical properties such as increased stability and solubility in organic solvents. This makes it particularly useful in applications where these properties are desired.
Properties
IUPAC Name |
2-(4-methoxyphenyl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-16-11-5-2-9(3-6-11)12-8-10(14)4-7-13(12)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZUGHSRDZORTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184190 | |
| Record name | p-Anisyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30100-35-7 | |
| Record name | 2-(4-Methoxyphenyl)-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30100-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Anisyl-p-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030100357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-anisyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ANISYL-P-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO53B5R5JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


